molecular formula C17H16ClNO B5532453 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)acrylamide

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)acrylamide

Cat. No. B5532453
M. Wt: 285.8 g/mol
InChI Key: VGKMDYJDKRIDBS-UXBLZVDNSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)acrylamide involves multiple steps, including nucleophilic substitution and carbanion reactions. A study by Zhang et al. (2019) elaborates on the synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, highlighting the importance of optimizing synthesis conditions to achieve high yields and purity (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure and vibrational spectral analyses of related acrylamide compounds provide insights into their stability and reactivity. For instance, the work by ISSAOUI et al. (2017) on 3-(2-thienyl)acrylic acid demonstrates the use of density functional theory (DFT) calculations to understand the molecular structure and intermolecular interactions (ISSAOUI et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of acrylamide derivatives is of significant interest. Studies like the one by Ramesh and Jeganmohan (2021) on the cobalt(III)-catalyzed [4+2]-annulation of N-chlorobenzamides/acrylamides reveal the potential for synthesizing complex molecular structures through C-H activation, demonstrating the compounds' versatility in chemical reactions (Ramesh & Jeganmohan, 2021).

Physical Properties Analysis

The physical properties, including thermal stability and solubility of acrylamide derivatives, play a crucial role in their practical applications. For example, the study by Vijayanand et al. (2002) on the synthesis and properties of 3,5-dimethylphenyl acrylate and its copolymers provides detailed analysis on the thermal properties and solubility, indicating how these properties can be tailored for specific applications (Vijayanand et al., 2002).

Chemical Properties Analysis

The chemical properties analysis of acrylamide derivatives, such as reactivity ratios and polymerization behavior, is essential for understanding their potential applications. Research by Aboelmagd et al. (2021) on novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrates the synthesis and cytotoxic activity of these compounds, suggesting their utility in medicinal chemistry (Aboelmagd et al., 2021).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-3-9-16(13(2)11-12)19-17(20)10-6-14-4-7-15(18)8-5-14/h3-11H,1-2H3,(H,19,20)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKMDYJDKRIDBS-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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